4-undecylbenzenesulfonic acid is an arenesulfonic acid that is benzenesulfonic acid substituted by an undecyl group at position 4. It has a role as a surfactant.
4-Undecylbenzenesulfonic acid
CAS No.: 50854-94-9
Cat. No.: VC1612467
Molecular Formula: C17H28O3S
Molecular Weight: 312.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50854-94-9 |
|---|---|
| Molecular Formula | C17H28O3S |
| Molecular Weight | 312.5 g/mol |
| IUPAC Name | 4-undecylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C17H28O3S/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20/h12-15H,2-11H2,1H3,(H,18,19,20) |
| Standard InChI Key | UCDCOJNNUVYFKJ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
| Canonical SMILES | CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Chemical Identity and Nomenclature
4-Undecylbenzenesulfonic acid is primarily identified by its CAS number 39156-49-5 . This organic compound is also known by several synonyms including alkyl(C11)benzenesulfonic acid, 4-undecylbenzenesulphonate, para-undecanylbenzenesulfonic acid, and undecylbenzenesulphonic acid . The compound has been registered with EINECS (European Inventory of Existing Commercial Chemical Substances) under the number 256-805-4 .
The IUPAC name for this compound is 4-undecylbenzene-1-sulfonic acid, which systematically describes its chemical structure with precision . The name indicates a benzene ring (benzene-1) with a sulfonic acid group at position 1 and an undecyl group (a straight-chain alkyl group containing eleven carbon atoms) at position 4.
Molecular Identity
The molecular structure of 4-undecylbenzenesulfonic acid consists of three distinct components: a benzene ring as the core structure, a sulfonic acid group (-SO₃H) attached directly to the ring, and an undecyl chain (C₁₁H₂₃-) also attached to the ring at the para position relative to the sulfonic acid group. This structural arrangement provides the molecule with both hydrophilic and hydrophobic regions, which is characteristic of surfactant compounds .
Physical and Chemical Properties
4-Undecylbenzenesulfonic acid possesses distinct physical and chemical properties that determine its behavior in various environments and applications. The compound exists as a solid at room temperature with specific physicochemical characteristics as detailed below.
Basic Properties
Table 1 presents the fundamental physical and chemical properties of 4-undecylbenzenesulfonic acid compiled from multiple sources:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₈O₃S | |
| Molecular Weight | 312.467 g/mol | |
| Exact Mass | 312.176 g/mol | |
| Density | 1.064 g/cm³ | |
| Boiling Point | Not available | |
| Melting Point | Not available |
Structural Identifiers
For precise structural identification in chemical databases and literature, the following identifiers are used:
Physicochemical Parameters
Table 3 presents important physicochemical parameters that influence the compound's behavior in biological systems and chemical reactions:
| Parameter | Value | Reference |
|---|---|---|
| LogP | 6.087 | |
| Polar Surface Area (PSA) | 54.37-62.75 Ų | |
| pKa (strongest acidic) | Approximately -1.84 | |
| Water Solubility | Approximately 0.533 mg/L | |
| Rotatable Bond Count | 11 |
The high LogP value (6.087) indicates strong lipophilicity, suggesting the compound readily partitions into organic phases rather than aqueous environments. This property is consistent with its long undecyl chain, which contributes significant hydrophobic character to the molecule .
Structural Chemistry
The chemical structure of 4-undecylbenzenesulfonic acid combines both hydrophilic and hydrophobic elements, which is characteristic of surfactant molecules. This amphiphilic nature arises from the presence of the polar sulfonic acid group (-SO₃H) and the non-polar undecyl chain (C₁₁H₂₃-) attached to the benzene ring .
Functional Groups and Reactivity
The sulfonic acid group (-SO₃H) is the primary reactive center in 4-undecylbenzenesulfonic acid. With a pKa of approximately -1.84, it is strongly acidic and readily dissociates in aqueous environments to form the corresponding sulfonate anion and a proton . This strong acidity contributes to the compound's utility in various applications, particularly those requiring surface-active properties.
Synthesis and Production
While the search results contain limited specific information about the synthesis methods for 4-undecylbenzenesulfonic acid, the production of alkylbenzenesulfonic acids typically follows established industrial processes.
General Synthetic Routes
Based on standard procedures for similar compounds, 4-undecylbenzenesulfonic acid is likely synthesized through the sulfonation of 4-undecylbenzene (or undecylbenzene with para-directing conditions). The sulfonation process typically involves treating the alkylbenzene with sulfonating agents such as sulfuric acid, oleum (fuming sulfuric acid), or sulfur trioxide .
The reaction can be represented as:
C₁₁H₂₃-C₆H₅ + H₂SO₄ → C₁₁H₂₃-C₆H₄-SO₃H + H₂O
The reaction conditions must be carefully controlled to ensure sulfonation occurs predominantly at the para position relative to the alkyl chain.
Applications and Uses
The applications of 4-undecylbenzenesulfonic acid primarily derive from its surface-active properties, which are characteristic of alkylbenzenesulfonic acids in general.
Research Status and Scientific Interest
Research on 4-undecylbenzenesulfonic acid appears to be limited, with very few scientific articles specifically focused on this compound .
Comparison with Related Compounds
4-Undecylbenzenesulfonic acid belongs to a broader family of alkylbenzenesulfonic acids that differ primarily in the length of their alkyl chains. Related compounds include:
-
4-Dodecylbenzenesulfonic acid (C12 chain)
-
4-Tetradecylbenzenesulfonic acid (C14 chain)
-
4-Hexadecylbenzenesulfonic acid (C16 chain)
-
4-Octadecylbenzenesulfonic acid (C18 chain)
These compounds share similar chemical properties but exhibit varying degrees of hydrophobicity, solubility, and surface activity based on their alkyl chain lengths. The undecyl (C11) chain of 4-undecylbenzenesulfonic acid positions it between the shorter and longer chain homologs in terms of these properties.
Analytical Methods and Identification
Analytical techniques for identifying and quantifying 4-undecylbenzenesulfonic acid in various matrices would typically include chromatographic methods coupled with mass spectrometry.
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